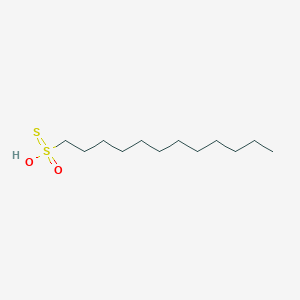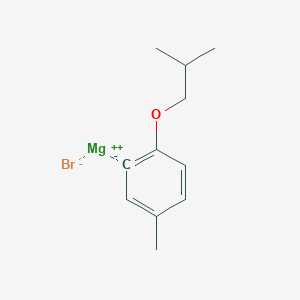![molecular formula C12H16O5S B14277698 Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate CAS No. 155671-12-8](/img/structure/B14277698.png)
Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a methanesulfonyl-oxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting ethyl 4-hydroxybenzoate is then subjected to a substitution reaction with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonyl-oxyethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methanesulfonyl-oxyethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl-oxyethyl group can act as a leaving group in biochemical reactions, facilitating the formation of active intermediates that interact with biological pathways. The ester group can also undergo hydrolysis to release the active benzoic acid derivative.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-hydroxybenzoate: Lacks the methanesulfonyl-oxyethyl group but shares the benzoate ester structure.
Methyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-{1-[(tosyloxy)ethyl}benzoate: Contains a tosyloxy group instead of a methanesulfonyl-oxyethyl group.
Uniqueness
This compound is unique due to the presence of the methanesulfonyl-oxyethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
155671-12-8 |
|---|---|
Fórmula molecular |
C12H16O5S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
ethyl 4-(1-methylsulfonyloxyethyl)benzoate |
InChI |
InChI=1S/C12H16O5S/c1-4-16-12(13)11-7-5-10(6-8-11)9(2)17-18(3,14)15/h5-9H,4H2,1-3H3 |
Clave InChI |
BRDVCNGDSKJVBH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C(C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


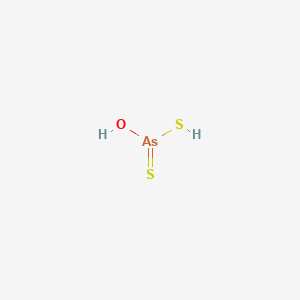
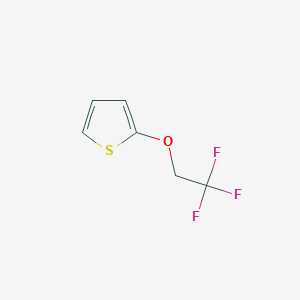
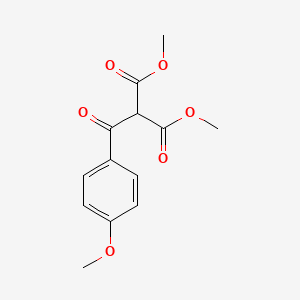
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)

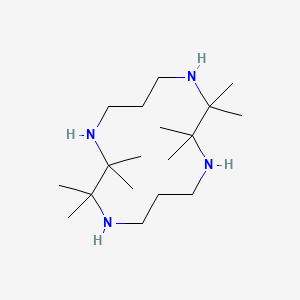
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
